N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-chloro-4,6-dimethylphenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate acetamide.
Coupling Reaction: The intermediate is then reacted with 2-chloro-4,6-dimethylphenol under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings and functional groups may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethylphenoxy)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is unique due to the specific combination of halogen atoms and methyl groups on the aromatic rings, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClFNO2/c1-9-5-10(2)16(12(18)6-9)22-8-15(21)20-14-4-3-11(17)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMHKSWGJYTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.